Cas no 16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-)

1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- structure
16055-12-2 structure
Product Name:1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
Numero CAS:16055-12-2
MF:C9H13NO2
MW:167.205022573471
CID:148489
PubChem ID:441444
Update Time:2025-04-19

1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
    • (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid
    • 2,5-dihydrophenylalanine
    • (S)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
    • 1,4-Cyclohexadiene-1-propanoic acid, alpha-amino-, (S)- (9CI)
    • 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L- (8CI)
    • 3-cyclohexa-1,4-dien-1-yl-
    • 3-cyclohexa-1,4-dien-1-ylalanine
    • 3-cyclohexa-2,5-dien-1-ylalanine
    • Alanine, 3-(2,5-cyclohexadienyl)-, L-
    • Antibiotic U 51738
    • Dihydrophenylalanine
    • L-2,5-Dihydrophenylalanine
    • L-3-(2,5-Cyclohexadienyl)alanine
    • 2,5-dihydro-L-phenylalanine
    • (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid
    • 3-(1,4-cyclohexadienyl)-L-alanine
    • 2,5-dihydrophenyl-L-alanine
    • 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L-
    • C08273
    • 3-(cyclohexa-1,4-dien-1-yl)-L-alanine
    • Q27103413
    • FSZMHEMPLAVBQZ-QMMMGPOBSA-N
    • 16055-12-2
    • DTXSID001235696
    • SCHEMBL3917899
    • (alphaS)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
    • CHEBI:27940
    • CHEMBL3251934
    • Alanine, L-1,4-cyclohexadiene-1-
    • DL-2,5-Dihydrophenylalanine
    • Inchi: 1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1
    • Chiave InChI: FSZMHEMPLAVBQZ-QMMMGPOBSA-N
    • Sorrisi: OC([C@H](CC1=CCC=CC1)N)=O

Proprietà calcolate

  • Massa esatta: 167.09469
  • Massa monoisotopica: 167.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 231
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.6
  • Superficie polare topologica: 63.3Ų

Proprietà sperimentali

  • Densità: 1.146
  • Punto di ebollizione: 315.9°Cat760mmHg
  • Punto di infiammabilità: 144.9°C
  • Indice di rifrazione: 1.551
  • PSA: 63.32
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd